molecular formula C9H9FN2 B13446389 1-(2-Fluoroethyl)-1H-benzo[d]imidazole

1-(2-Fluoroethyl)-1H-benzo[d]imidazole

Cat. No.: B13446389
M. Wt: 164.18 g/mol
InChI Key: IEXVSTHZUQADKQ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with 2-fluoroethyl halides under basic conditions. One common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Scientific Research Applications

1-(2-Fluoroethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways.

    Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 1-(2-Fluoroethyl)-1H-imidazole
  • 1-(2-Fluoroethyl)-1H-pyrazole
  • 1-(2-Fluoroethyl)-1H-triazole

Comparison: 1-(2-Fluoroethyl)-1H-benzo[d]imidazole is unique due to its benzimidazole core, which provides enhanced stability and biological activity compared to other similar compounds. The presence of the fluoroethyl group further enhances its chemical properties, making it more versatile in various applications .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

1-(2-fluoroethyl)benzimidazole

InChI

InChI=1S/C9H9FN2/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2

InChI Key

IEXVSTHZUQADKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCF

Origin of Product

United States

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